An In-depth Technical Guide to the Core Properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
An In-depth Technical Guide to the Core Properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Introduction: A Scaffold of Therapeutic Significance
The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine ring system, represents a pivotal scaffold in modern medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows for competitive binding to a myriad of enzymatic targets, rendering its derivatives potent modulators of biological pathways. The subject of this guide, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, is a functionalized derivative of this core, poised for a significant role in the development of targeted therapeutics. This document provides a comprehensive overview of its fundamental properties, reactivity, and potential applications, synthesized from available data and expert chemical insight. While direct experimental data for this specific carboxamide is limited in public literature, a robust understanding can be built upon the well-characterized parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and its closely related analogues.
I. Physicochemical and Structural Characteristics
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key properties of the core scaffold and related structures.
Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The parent compound is a white to off-white crystalline solid.[1][2] Its fused bicyclic structure, composed of a pyrrole and a pyrimidine ring, imparts a rigid and planar geometry, making it an ideal anchor for pharmacophore modeling.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClN₃ | [2][3] |
| Molecular Weight | 153.57 g/mol | [2][3] |
| Melting Point | 170-175 °C or 214-217 °C | [1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol, and methanol. | [1][2] |
| Stability | Stable under normal conditions, but sensitive to strong acids, bases, and prolonged moisture exposure. | [1] |
Note: Discrepancies in melting point data are common in chemical literature and can depend on the purity and crystalline form of the substance.
Target Compound: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Direct experimental data for the 5-carboxamide derivative is not widely published. However, we can infer its properties from the closely related 5-carboxylic acid derivative.
| Property | Inferred/Calculated Value | Source(s) for Analogue |
| Molecular Formula | C₇H₅ClN₄O | (Calculated) |
| Molecular Weight | 196.60 g/mol | (Calculated) |
| Appearance | Expected to be a solid at room temperature. | (Inference) |
| Solubility | Likely to have limited aqueous solubility, with better solubility in polar aprotic solvents like DMSO and DMF. | (Inference) |
The introduction of the 5-carboxamide group is expected to increase the molecule's polarity and hydrogen bonding potential compared to the parent scaffold.
II. Chemical Reactivity and Synthesis
The chemical behavior of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro group at the C4 position, and the nucleophilic character of the pyrrole nitrogen.
Key Reaction Pathways
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides.[1] This reaction is a cornerstone for the synthesis of diverse libraries of kinase inhibitors and other biologically active molecules.[2][4]
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Cross-Coupling Reactions: The chloro substituent also allows for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of various carbon-based substituents.[2]
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N-Functionalization of the Pyrrole Ring: The nitrogen at the 7-position of the pyrrole ring can be alkylated or arylated to further modulate the compound's properties.
The general synthetic approach to derivatives of this scaffold often involves the initial construction of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core, followed by chlorination and subsequent functionalization. A patented method for producing the parent 4-chloro scaffold involves a multi-step synthesis starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[5]
Caption: The central role of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in generating targeted therapeutics.
IV. Analytical Characterization
The structural elucidation and purity assessment of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide would rely on standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the protons on the pyrrole and pyrimidine rings, as well as distinct resonances for the amide protons. Spectroscopic data for the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can provide a reference for the expected chemical shifts of the ring protons. [6] * ¹³C NMR: Would reveal the carbon skeleton, including the carbonyl carbon of the amide group. [3]* Mass Spectrometry (MS): Would be used to confirm the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
-
High-Performance Liquid Chromatography (HPLC): Is the method of choice for assessing the purity of the compound and its intermediates. [5]
V. Safety and Handling
Proper safety precautions are essential when handling this class of compounds.
Hazard Identification
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Toxicity: The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is classified as toxic if swallowed. [3][7][8]* Irritation: It may cause skin, eye, and respiratory irritation. [1][3]* GHS Classification (for the closely related 5-carboxylic acid):
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Harmful if swallowed [Warning Acute toxicity, oral] [9] * Causes skin irritation [Warning Skin corrosion/irritation] [9] * Causes serious eye irritation [Warning Serious eye damage/eye irritation] [9] * May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] [9]
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Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves. [8] * Use safety goggles or a face shield. [8] * A lab coat should be worn. [8] * If dust is generated, a respirator may be necessary. [8]* Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, strong acids, and moisture. [1][8]
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VI. Conclusion and Future Outlook
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. While direct experimental data remains sparse, a comprehensive understanding of its properties and potential can be extrapolated from its parent structure and closely related analogues. Its primary value lies in its role as a versatile intermediate for the synthesis of targeted therapies, particularly protein kinase inhibitors. The strategic placement of the chloro group and the carboxamide functionality provides orthogonal handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As the demand for novel, targeted agents in oncology, immunology, and virology continues to grow, it is anticipated that derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide will feature prominently in future drug discovery and development programs.
References
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PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
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ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
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